molecular formula C15H18N2O B12925448 5-(Butan-2-yl)-6-methyl-2-phenylpyrimidin-4(1H)-one CAS No. 61454-68-0

5-(Butan-2-yl)-6-methyl-2-phenylpyrimidin-4(1H)-one

Cat. No.: B12925448
CAS No.: 61454-68-0
M. Wt: 242.32 g/mol
InChI Key: WFFSYVHXSDAUJK-UHFFFAOYSA-N
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Description

5-(sec-Butyl)-6-methyl-2-phenylpyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by a pyrimidine ring substituted with a sec-butyl group at the 5-position, a methyl group at the 6-position, and a phenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(sec-Butyl)-6-methyl-2-phenylpyrimidin-4(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenyl-4,6-dichloropyrimidine with sec-butylamine and methylamine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 5-(sec-Butyl)-6-methyl-2-phenylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the pyrimidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the substituents on the pyrimidine ring can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with new functional groups.

Scientific Research Applications

5-(sec-Butyl)-6-methyl-2-phenylpyrimidin-4(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(sec-Butyl)-6-methyl-2-phenylpyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    2-Phenylpyrimidin-4(1H)-one: Lacks the sec-butyl and methyl substituents.

    5-Butyl-6-methyl-2-phenylpyrimidin-4(1H)-one: Has a butyl group instead of a sec-butyl group.

    6-Methyl-2-phenylpyrimidin-4(1H)-one: Lacks the sec-butyl substituent.

Uniqueness: 5-(sec-Butyl)-6-methyl-2-phenylpyrimidin-4(1H)-one is unique due to the presence of the sec-butyl group at the 5-position, which can influence its chemical reactivity and biological activity. The combination of substituents on the pyrimidine ring provides distinct properties that differentiate it from other similar compounds.

Properties

CAS No.

61454-68-0

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

5-butan-2-yl-4-methyl-2-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C15H18N2O/c1-4-10(2)13-11(3)16-14(17-15(13)18)12-8-6-5-7-9-12/h5-10H,4H2,1-3H3,(H,16,17,18)

InChI Key

WFFSYVHXSDAUJK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=C(N=C(NC1=O)C2=CC=CC=C2)C

Origin of Product

United States

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